(2R,5R)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid

Catalog No.
S843217
CAS No.
1657030-28-8
M.F
C11H19NO4
M. Wt
229.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R,5R)-1-(tert-butoxycarbonyl)-5-methylpyrrolidin...

CAS Number

1657030-28-8

Product Name

(2R,5R)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid

IUPAC Name

(2R,5R)-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

InChI

InChI=1S/C11H19NO4/c1-7-5-6-8(9(13)14)12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m1/s1

InChI Key

BSAYEGDCKUEPNE-HTQZYQBOSA-N

SMILES

CC1CCC(N1C(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CC1CCC(N1C(=O)OC(C)(C)C)C(=O)O

Isomeric SMILES

C[C@@H]1CC[C@@H](N1C(=O)OC(C)(C)C)C(=O)O
  • Organic synthesis: The molecule contains a protected carboxylic acid group (tert-butoxycarbonyl) which can be strategically removed to expose a free carboxylic acid functionality. This functionality is a versatile reactive group commonly used in organic synthesis for coupling reactions and further derivatization steps .
  • Chiral building block: The molecule possesses two stereocenters designated by the (2R,5R) configuration. This makes it a potentially valuable chiral building block for the synthesis of other complex molecules with desired stereochemical properties .

The compound (2R,5R)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative notable for its structural features, which include a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functional group. This compound is of interest in organic synthesis and medicinal chemistry due to its potential applications in drug development and as a building block for more complex molecules. The presence of the Boc group enhances the compound's stability and solubility, making it suitable for various synthetic pathways.

The chemical reactivity of (2R,5R)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid can be characterized by several key reactions:

  • Deprotection Reactions: The Boc group can be removed under acidic conditions, yielding the free amine and carboxylic acid functionalities.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which are useful in further synthetic applications.
  • Amidation: The carboxylic acid can also be converted into amides by reacting with amines, which is significant in peptide synthesis.

These reactions are essential for modifying the compound to create derivatives with enhanced biological activity or improved pharmacokinetic properties.

Several synthetic routes have been proposed for the preparation of (2R,5R)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid:

  • Starting from Pyrrolidine Derivatives: The synthesis can begin with commercially available pyrrolidine derivatives, which are then functionalized through alkylation or acylation reactions.
  • Boc Protection: The introduction of the tert-butoxycarbonyl group typically involves the reaction of an amine with Boc anhydride under basic conditions.
  • Carboxylation: A subsequent carboxylation step can be performed using carbon dioxide or other carboxylating agents to introduce the carboxylic acid functionality.

These methods allow for the efficient synthesis of the compound while maintaining high stereochemical purity.

(2R,5R)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid has potential applications in:

  • Medicinal Chemistry: As a building block for synthesizing biologically active compounds, particularly in drug discovery processes.
  • Peptide Synthesis: The ability to form amides makes it suitable for constructing peptide chains.
  • Research Tools: It may serve as a reference compound in studies investigating structure-activity relationships.

Interaction studies involving (2R,5R)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid typically focus on its binding affinity to various biological targets. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could be employed to assess these interactions quantitatively. Additionally, computational methods like molecular docking can predict how this compound interacts with specific proteins or enzymes based on its three-dimensional structure.

Several compounds share structural similarities with (2R,5R)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid, which may influence their biological properties:

Compound NameStructural FeaturesUnique Properties
(2S,5S)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acidStereochemistry differsPotentially different biological activities
5-Methylpyrrolidine-2-carboxylic acidLacks Boc protectionMore reactive due to free carboxylic acid
(2R,5S)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acidDifferent stereochemistryMay exhibit distinct pharmacological profiles

The uniqueness of (2R,5R)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid lies in its specific stereochemistry and protective groups that enhance its stability and reactivity compared to other derivatives.

The solubility characteristics of (2R,5R)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid demonstrate a complex interplay between its molecular structure and solvent properties. The compound exhibits moderate solubility in polar aprotic solvents such as dimethyl sulfoxide and tetrahydrofuran, reflecting the influence of both the carboxylic acid functionality and the bulky tert-butoxycarbonyl protecting group [1].

Polar Aprotic Solvent Systems

The compound demonstrates favorable solubility in dimethyl sulfoxide and tetrahydrofuran, which can be attributed to the presence of hydrogen bond acceptor sites within the molecule [1]. The tert-butoxycarbonyl group contributes to solubility in these solvents through its ester linkage, while the carboxylic acid group provides additional polar interactions. Stock solutions are typically prepared in these solvents at concentrations suitable for synthetic applications, with dimethyl sulfoxide showing superior dissolving capacity compared to tetrahydrofuran [1].

The solubility in polar aprotic solvents follows established patterns for Boc-protected amino acid derivatives. Research on related compounds indicates that the presence of the tert-butoxycarbonyl group generally enhances solubility in polar aprotic systems compared to unprotected amino acids [2] [3]. This enhanced solubility is particularly advantageous for peptide coupling reactions and other synthetic transformations requiring homogeneous reaction conditions.

Polar Protic Solvent Behavior

In contrast to its behavior in polar aprotic solvents, (2R,5R)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid exhibits limited solubility in polar protic solvents such as water and short-chain alcohols. This reduced solubility stems from the hydrophobic nature of the tert-butyl group and the overall molecular architecture that favors interactions with less polar environments [4].

Comparative studies with (2S)-pyrrolidine-2-carboxylic acid (L-proline) reveal dramatic differences in aqueous solubility. While L-proline demonstrates exceptional water solubility with a mole fraction of 0.214 at 298.15 K [5] [6], the Boc-protected derivative shows markedly reduced water solubility due to the introduction of the bulky, hydrophobic protecting group. This solubility reduction is a common characteristic of Boc-protected amino acid derivatives and reflects the fundamental change in molecular polarity upon protection [3].

The solubility behavior in alcoholic solvents follows the general trend: methanol > ethanol > isopropanol > butanol, consistent with decreasing solvent polarity and increasing steric hindrance [5] [6]. This pattern parallels the behavior observed for related pyrrolidine-2-carboxylic acid derivatives and reflects the compound's preference for solvents with intermediate polarity characteristics.

Nonpolar Solvent Systems

The compound exhibits poor solubility in nonpolar solvents such as hexane, petroleum ether, and other hydrocarbon systems. This limited solubility is expected given the presence of the carboxylic acid group and the polar carbonyl functionalities within the tert-butoxycarbonyl protecting group. The polar character of these functional groups creates unfavorable interactions with nonpolar solvent molecules, resulting in minimal dissolution [7] [8].

However, the compound does show some solubility in moderately polar solvents such as dichloromethane and chloroform, which are commonly used in organic synthesis. This intermediate solubility behavior makes these solvents useful for purification procedures and extraction processes during synthetic workflows [8] [9].

Mixed Solvent Systems

The solubility behavior in mixed solvent systems provides valuable insights into the compound's solvation preferences. In water-alcohol mixtures, solubility generally decreases with increasing alcohol concentration, consistent with the compound's preference for more polar environments [5] [6]. This behavior is particularly relevant for purification processes and crystallization procedures where controlled solubility is desired.

The use of mixed polar aprotic-polar protic solvent systems can optimize solubility for specific applications. For instance, dimethyl sulfoxide-water mixtures can provide controlled solubility profiles that are useful for biological assays or pharmaceutical formulations where both solubility and biocompatibility are important considerations [10].

Thermal Stability and Degradation Pathways

The thermal stability of (2R,5R)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid is primarily governed by the thermal lability of the tert-butoxycarbonyl protecting group. Understanding the thermal decomposition pathways is crucial for synthetic applications, storage considerations, and analytical procedures.

Thermal Decomposition Temperature Range

The compound exhibits thermal stability up to approximately 120-140°C under normal atmospheric conditions, with decomposition primarily initiated by the cleavage of the tert-butoxycarbonyl group [11] [12]. This temperature range is consistent with the general thermal stability profile of tert-butoxycarbonyl-protected amino acid derivatives and reflects the inherent weakness of the carbamate bond under elevated temperatures.

Research on thermal deprotection of N-Boc protected amines demonstrates that the deprotection process can occur at temperatures ranging from 120°C to 240°C, depending on the specific substrate and reaction conditions [11]. For (2R,5R)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid, the lower end of this range is more applicable due to the presence of the carboxylic acid group, which can facilitate the deprotection process through intramolecular interactions.

Mechanism of Thermal Decomposition

The thermal decomposition of the tert-butoxycarbonyl group follows a well-established mechanism involving the formation of a tert-butyl cation intermediate. The process begins with the protonation of the carbonyl oxygen, followed by the elimination of the tert-butyl group as a carbocation [12]. This mechanism is facilitated by the electron-withdrawing nature of the carboxylic acid group, which can stabilize the resulting carbamate intermediate through resonance effects.

The decomposition pathway proceeds through the following general sequence: initial protonation of the carbonyl oxygen, formation of the tert-butyl cation with concurrent elimination of carbon dioxide, and finally, the regeneration of the free amine group [12]. The tert-butyl cation can subsequently undergo various reactions, including hydrolysis to form tert-butanol or alkylation of nucleophilic sites within the molecule or solvent system.

Factors Affecting Thermal Stability

Several factors influence the thermal stability of (2R,5R)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid. The presence of the carboxylic acid group can act as an internal proton source, potentially lowering the temperature required for Boc deprotection compared to simple N-Boc protected amines [11]. This effect is particularly pronounced in polar protic solvents where hydrogen bonding can further stabilize the protonated intermediate.

The stereochemistry of the molecule also plays a role in thermal stability. The (2R,5R) configuration may influence the accessibility of the Boc group to thermal decomposition through steric effects and conformational preferences of the pyrrolidine ring [13] [14]. These conformational factors can affect the ease of intramolecular interactions that facilitate the decomposition process.

Solvent Effects on Thermal Stability

The choice of solvent significantly impacts the thermal stability of the compound. Polar protic solvents such as methanol and ethanol can accelerate the thermal decomposition process by providing additional proton sources and stabilizing the ionic intermediates formed during decomposition [11] [15]. In contrast, aprotic solvents may offer greater thermal stability by reducing the availability of protons necessary for the decomposition mechanism.

Studies on thermal Boc deprotection in continuous flow systems demonstrate that solvents with higher dielectric constants generally facilitate the deprotection process at lower temperatures [11]. This solvent effect is attributed to the better stabilization of the polar transition states and intermediates involved in the decomposition mechanism.

Degradation Products and Side Reactions

The primary degradation products of thermal decomposition include the corresponding free amine (5-methylpyrrolidine-2-carboxylic acid), carbon dioxide, and tert-butanol or isobutylene, depending on the reaction conditions [12]. Under certain conditions, the tert-butyl cation formed during decomposition can undergo side reactions, including alkylation of nucleophilic sites within the molecule or solvent system.

These side reactions can be minimized through the use of appropriate scavengers such as anisole or thioanisole, which can trap the tert-butyl cation before it can react with the desired product [12]. The choice of scavenger depends on the specific reaction conditions and the compatibility with subsequent synthetic steps.

Acid-Base Characteristics: pKa Determination

The acid-base properties of (2R,5R)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid are dominated by the carboxylic acid functionality, as the pyrrolidine nitrogen is protected by the tert-butoxycarbonyl group. Understanding these properties is essential for predicting the compound's behavior in various chemical environments and for optimizing synthetic procedures.

Carboxylic Acid Ionization

The carboxylic acid group in (2R,5R)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid exhibits ionization behavior typical of α-amino acid carboxylic acids. The pKa value is estimated to be in the range of 2.1-2.4, consistent with similar pyrrolidine-2-carboxylic acid derivatives [16] [17] [18]. This relatively low pKa value reflects the electron-withdrawing effect of the adjacent nitrogen atom, even when protected by the tert-butoxycarbonyl group.

The ionization of the carboxylic acid group follows the general equilibrium:
R-COOH ⇌ R-COO⁻ + H⁺

The position of this equilibrium is influenced by the electronic environment around the carboxylic acid group, including the inductive effects of the pyrrolidine ring and the tert-butoxycarbonyl protecting group [16] [17] [18].

Electronic Effects on Acid Strength

The acid strength of the carboxylic acid group is modulated by several electronic factors. The pyrrolidine nitrogen, even when protected, exerts an electron-withdrawing inductive effect that stabilizes the carboxylate anion, thereby increasing the acidity of the carboxylic acid group [16] [17] [18]. This effect is similar to that observed in other α-amino acids and contributes to the relatively low pKa value.

The tert-butoxycarbonyl protecting group also influences the acid strength through its electron-withdrawing carbonyl group. This additional electronic effect further stabilizes the carboxylate anion and contributes to the overall acidity of the molecule [19]. Computational studies on related Boc-protected proline derivatives predict pKa values around 3.9±0.4, which is consistent with the observed trend of slightly higher pKa values for Boc-protected amino acids compared to their unprotected counterparts [19].

Solvent Effects on Ionization

The ionization behavior of the carboxylic acid group is significantly influenced by the solvent environment. In aqueous solution, the carboxylic acid group readily ionizes at physiological pH, with the degree of ionization following the Henderson-Hasselbalch equation. The presence of the bulky tert-butoxycarbonyl group may slightly affect the microenvironment around the carboxylic acid group, potentially influencing the precise pKa value [16] [17] [18].

In organic solvents, the ionization behavior is markedly different. Polar aprotic solvents such as dimethyl sulfoxide can stabilize the carboxylate anion through specific solvation effects, potentially lowering the apparent pKa compared to aqueous solution. Conversely, nonpolar solvents generally suppress ionization due to poor solvation of the ionic species [7] [8].

Comparison with Related Compounds

The acid-base properties of (2R,5R)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid can be compared with those of related compounds to better understand the structural influences on acidity. Unprotected L-proline exhibits a carboxylic acid pKa of approximately 2.0 and an amino group pKa of approximately 10.6 [16] [17] [18]. The protection of the amino group with the tert-butoxycarbonyl group eliminates the basic site while slightly modifying the acidity of the carboxylic acid group.

The 5-methyl substitution on the pyrrolidine ring has a minimal direct effect on the carboxylic acid pKa, as the methyl group is positioned too far from the carboxylic acid to exert significant electronic effects. However, the methyl substitution may influence the overall molecular conformation, which could indirectly affect the microenvironment of the carboxylic acid group [20] [21].

Implications for Synthetic Applications

The acid-base properties of (2R,5R)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid have important implications for synthetic applications. The relatively low pKa of the carboxylic acid group makes it readily available for activation in coupling reactions, such as peptide bond formation using standard coupling reagents [22]. The ability to form stable carboxylate salts also provides opportunities for purification and crystallization procedures.

The absence of a basic site due to Boc protection simplifies the handling and storage of the compound, as it eliminates concerns about protonation state and the need for careful pH control during synthetic procedures. This characteristic makes the compound particularly suitable for automated synthesis applications where precise pH control may be challenging [22].

Computational Molecular Modeling of Torsional Barriers

Computational molecular modeling provides valuable insights into the conformational preferences and torsional barriers of (2R,5R)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid. Understanding these conformational characteristics is essential for predicting the compound's behavior in biological systems and for optimizing synthetic procedures.

Pyrrolidine Ring Conformation

The pyrrolidine ring in (2R,5R)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid adopts a puckered conformation to minimize torsional strain. Computational studies of related pyrrolidine systems demonstrate that the ring can adopt either Cγ-endo or Cγ-exo conformations, with the endo conformation generally being more stable [13] [14]. The energy difference between these conformations is typically 1.2-2.8 kcal/mol, with the specific value depending on the substitution pattern and solvent environment [13].

The (2R,5R) stereochemistry of the compound constrains the possible conformations of the pyrrolidine ring. The methyl substituent at the 5-position and the carboxylic acid group at the 2-position create specific steric interactions that influence the preferred ring pucker. Computational analysis suggests that the Cγ-endo conformation is favored due to reduced steric interactions between the substituents [13] [14].

Torsional Barriers Around Key Bonds

The torsional barriers around key bonds in (2R,5R)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid have been analyzed using computational methods. The rotation around the C-N bond connecting the pyrrolidine ring to the tert-butoxycarbonyl group exhibits significant barriers due to the partial double-bond character of the carbamate linkage [13] [14].

The barrier to rotation around the carbamate C-N bond is estimated to be approximately 15-20 kcal/mol, consistent with typical carbamate rotational barriers. This high barrier results in restricted rotation at room temperature, leading to potential conformational isomers with different spatial arrangements of the tert-butoxycarbonyl group relative to the pyrrolidine ring [13] [14].

Comparison with Experimental Data

Computational predictions of conformational preferences have been validated through comparison with experimental data from NMR spectroscopy and X-ray crystallography. The calculated torsional barriers and conformational preferences generally agree well with experimental observations, providing confidence in the computational models [13] [14].

Nuclear Overhauser effect (NOE) measurements provide direct experimental evidence for the spatial relationships between different parts of the molecule, allowing for validation of the computed conformational preferences. The agreement between computed and experimental NOE patterns confirms that the dominant conformations predicted by computational methods are indeed populated in solution [13].

Implications for Biological Activity

The conformational preferences of (2R,5R)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid have important implications for its potential biological activity. The specific three-dimensional arrangement of functional groups determines the compound's ability to interact with biological targets such as enzymes and receptors [24].

The rigidity imposed by the pyrrolidine ring and the torsional barriers around key bonds creates a relatively constrained molecular structure that may be advantageous for biological activity. This constraint reduces the entropic cost of binding to biological targets and can lead to improved selectivity and potency compared to more flexible analogs [24].

The computational analysis also reveals that the compound can adopt multiple low-energy conformations, which may be important for its biological activity profile. The ability to access different conformational states allows the compound to potentially interact with multiple binding sites or to undergo conformational changes upon binding to biological targets [24].

Temperature Dependence of Conformational Equilibria

The temperature dependence of conformational equilibria in (2R,5R)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid has been investigated through computational methods. The results indicate that higher temperatures favor conformations with higher entropy, typically those with greater conformational flexibility [14] [25].

The temperature coefficients for the conformational equilibria are relatively small, indicating that the major conformational preferences are maintained across a wide temperature range. This stability is advantageous for synthetic applications where the compound may be exposed to elevated temperatures during reaction or purification procedures [14] [25].

XLogP3

1.7

Wikipedia

(2S,5S)-N-Boc-5-methylpyrrolidine-2-carboxylic acid

Dates

Last modified: 08-16-2023

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